Famotidine cyanoamidine Famotidine cyanoamidine An impurity of Famotidine. Famotidine is a histamine H6 receptor antagonist that inhibits stomach acid production
Brand Name: Vulcanchem
CAS No.: 76823-97-7
VCID: VC21338152
InChI: InChI=1S/C9H13N7S2/c10-5-14-7(11)1-2-17-3-6-4-18-9(15-6)16-8(12)13/h4H,1-3H2,(H2,11,14)(H4,12,13,15,16)
SMILES: C1=C(N=C(S1)N=C(N)N)CSCCC(=NC#N)N
Molecular Formula: C9H13N7S2
Molecular Weight: 283.4 g/mol

Famotidine cyanoamidine

CAS No.: 76823-97-7

Cat. No.: VC21338152

Molecular Formula: C9H13N7S2

Molecular Weight: 283.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Famotidine cyanoamidine - 76823-97-7

CAS No. 76823-97-7
Molecular Formula C9H13N7S2
Molecular Weight 283.4 g/mol
IUPAC Name N'-cyano-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide
Standard InChI InChI=1S/C9H13N7S2/c10-5-14-7(11)1-2-17-3-6-4-18-9(15-6)16-8(12)13/h4H,1-3H2,(H2,11,14)(H4,12,13,15,16)
Standard InChI Key DFHYHFAHYAJKDU-UHFFFAOYSA-N
SMILES C1=C(N=C(S1)N=C(N)N)CSCCC(=NC#N)N
Canonical SMILES C1=C(N=C(S1)N=C(N)N)CSCCC(=NC#N)N
Appearance White to light yellow Solid

Chemical Structure and Properties

Famotidine cyanoamidine is a chemical compound with the molecular formula C9H13N7S2, structurally related to famotidine but containing distinct modifications. It is classified as an impurity of famotidine and is specifically referred to as Impurity G in pharmaceutical nomenclature. This compound represents a derivative of the parent drug famotidine, which has the molecular formula C8H15N7O2S3 and a molecular weight of 337.45 .

The structural characteristics of famotidine cyanoamidine include modifications that distinguish it from the parent compound while maintaining certain core elements that contribute to its biological activity. These structural features include:

Structural Comparison with Related Compounds

Famotidine cyanoamidine belongs to a family of compounds that share certain structural elements. The table below outlines the comparison between famotidine cyanoamidine and related compounds:

CompoundMolecular FormulaKey Structural FeaturesClassification
Famotidine cyanoamidineC9H13N7S2Contains cyano group modificationImpurity G of famotidine
FamotidineC8H15N7O2S3Contains thiazole ring and amine groupsActive pharmaceutical ingredient
Famotidine amidineNot fully specified in sourcesStructural variantControlled impurity

Pharmacological Profile

Mechanism of Action

Famotidine cyanoamidine exhibits biological activities similar to those of famotidine. It acts as a histamine H2 receptor antagonist, thereby reducing gastric acid secretion. While its primary classification is as an impurity rather than an active pharmaceutical ingredient, its structural similarity to famotidine confers similar biological properties that necessitate careful monitoring in pharmaceutical preparations.

Pharmacological Significance

Regulatory Status and Quality Control

Specifications and Limits

In pharmaceutical manufacturing and quality control, strict specifications govern the acceptable levels of famotidine cyanoamidine in finished drug products. According to the United States Pharmacopeia (USP) specifications, famotidine cyanoamidine is classified as an organic impurity with defined limits:

ImpurityUSP Specification LimitTypical Analysis Result
Famotidine cyanoamidineNot more than 0.2%Less than 0.15%

This specification forms part of the comprehensive quality control parameters for pharmaceutical-grade famotidine, alongside limits for other related compounds and total impurities .

Analytical Methods

Manufacturing Considerations

Formation During Synthesis

Famotidine cyanoamidine may form during the synthesis of famotidine through specific reaction pathways. The manufacturing process for famotidine, as outlined in available documentation, involves several key steps including coupling reactions, isolation, leaching, and recrystallization . During these processes, side reactions or incomplete conversions can lead to the formation of impurities including famotidine cyanoamidine.

Process Control Strategies

Effective control of famotidine cyanoamidine levels requires careful optimization of manufacturing processes. Manufacturers implement in-process controls at various stages of synthesis to monitor and limit the formation of this impurity. These controls include:

  • Temperature regulation during reaction stages

  • Precise control of reaction times

  • Optimization of solvent systems

  • Implementation of purification steps such as recrystallization

The manufacturing process flowchart for famotidine indicates specific in-process control points where intermediate products are analyzed to ensure quality parameters are maintained .

Pharmaceutical Quality Assessment

ImpurityUSP Specification Limit
Famotidine related compound DNot more than 0.3%
Famotidine related compound CNot more than 0.3%
Famotidine cyanoamidineNot more than 0.2%
Famotidine related compound FNot more than 0.1%
Famotidine amidineNot more than 0.2%
Famotidine related compound BNot more than 0.3%
Famotidine related compound ENot more than 0.3%
Any other individual impurityNot more than 0.1%
Total impuritiesNot more than 1.0%

This comprehensive approach to impurity profiling ensures the quality and safety of pharmaceutical-grade famotidine .

Stability Considerations

The stability profile of famotidine products must account for potential changes in impurity levels, including famotidine cyanoamidine, over time. Stability studies typically monitor these parameters under various conditions to establish appropriate shelf life and storage requirements.

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